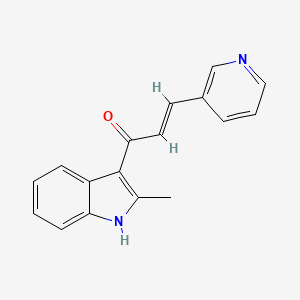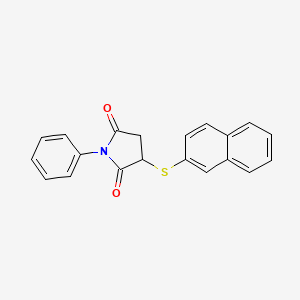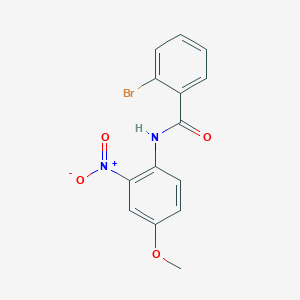
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been shown to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one in lab experiments is its wide range of biological activities. This compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound, which may help to identify new therapeutic targets for various diseases. Additionally, future research may focus on the development of new derivatives of this compound with enhanced biological activities.
Synthesis Methods
The synthesis of 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one is a multi-step process that involves the reaction of various reagents. The most commonly used synthesis method involves the reaction of 2-methylindole with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propenone to yield the final product.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-17(14-6-2-3-7-15(14)19-12)16(20)9-8-13-5-4-10-18-11-13/h2-11,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQTHWJCHIZSB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4981512.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4981518.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4981530.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)
![2-methoxyethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B4981543.png)
![2,6-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4981544.png)


![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![N-benzyl-N-methyl-3-{[(3-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4981602.png)
